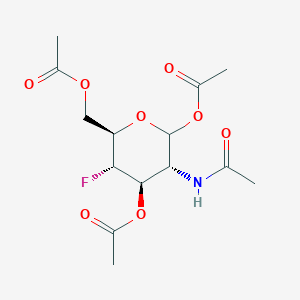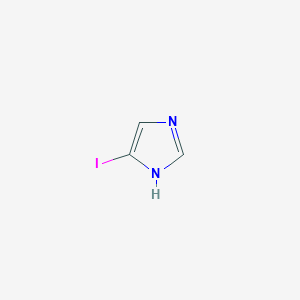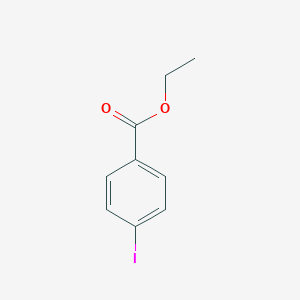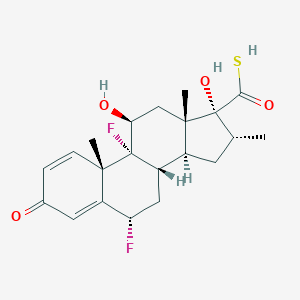
2-Acétamido-1,3,6-tri-O-acétyl-2,4-didésoxy-4-fluoro-D-glucopyranose
Vue d'ensemble
Description
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, also known as 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, is a useful research compound. Its molecular formula is C₁₄H₂₀FNO₈ and its molecular weight is 349.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition des enzymes humaines OGA et HexB
Ce composé a été utilisé dans la synthèse de 2-acétamido-2-désoxy-D-glucono-1,5-lactone sulfonylhydrazones, qui ont été évaluées comme inhibiteurs de la β-N-acétylglucosaminidase O-liée humaine (hOGA, GH84) et des hexosaminidases lysosomales humaines (hHexA et hHexB, GH20) enzymes . Ces enzymes sont pharmacologiquement pertinentes dans plusieurs maladies telles que les troubles neurodégénératifs et cardiovasculaires, le diabète de type 2 et le cancer .
Développement de médicaments dérivés des glucides
Sa configuration moléculaire complexe et ses caractéristiques distinctes en font un candidat idéal pour les recherches scientifiques axées sur le développement de médicaments dérivés des glucides .
Substrat donneur activé dans les réactions enzymatiques
Ce composé se présente comme un substrat donneur activé dans les réactions enzymatiques, conduisant à la synthèse d'oligosaccharides et de glycoconjugués avec une efficacité étonnante .
Inhibition de la migration, de la prolifération ou de la différenciation cellulaire
Le composé a été utilisé dans des méthodes d'inhibition de la migration cellulaire, de la prolifération cellulaire ou de la différenciation cellulaire en mettant une cellule en contact avec une N-acétylglucosamine fluorée .
Effets sur la synthèse cellulaire des glycosaminoglycanes et des protéines
Divers analogues de la 2-acétamido-2-désoxy-D-glucose (GlcNAc), dont ce composé, ont été examinés pour leurs effets sur l'incorporation de la D-[3H]glucosamine, du [35S]sulfate et de la L-[14C]leucine dans les glycoconjugués cellulaires .
Inhibition de la synthèse cellulaire des GAG
Ce composé présente un effet inhibiteur sur l'incorporation de la D-[3H]glucosamine dans les glycosaminoglycanes (GAG) isolés en diluant l'activité spécifique de la D-[3H]glucosamine cellulaire et en entrant en compétition pour les mêmes voies métaboliques .
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of complex carbohydrate-based drugs . These drugs are often designed to interact with specific enzymes or receptors in the body, which could be considered as their primary targets.
Mode of Action
It is known that the compound can act as an activated donor substrate in enzymatic reactions . This suggests that it may interact with its targets by donating a functional group, which could lead to changes in the target’s structure or function.
Biochemical Pathways
Given its role in the synthesis of complex carbohydrate-based drugs , it can be inferred that it may be involved in the modification of carbohydrate metabolism or signaling pathways.
Result of Action
As a component in the synthesis of complex carbohydrate-based drugs , its action could potentially lead to the production of therapeutically active compounds that have desired effects at the molecular and cellular levels.
Action Environment
For instance, the compound is stored under inert gas and should avoid heat and moisture , indicating that these environmental conditions could affect its stability.
Safety and Hazards
Orientations Futures
The invention features methods of inhibiting cell migration, cell proliferation, or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose . This suggests potential applications in the field of biomedical research, particularly in the study of cell migration, proliferation, and differentiation .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRVLBGFFSCPW-LSGALXMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431322 | |
| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116049-57-1 | |
| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















